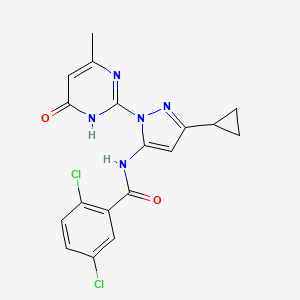

3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride” is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .

Synthesis Analysis

The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was reported to be achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% .Molecular Structure Analysis

The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include etherification, hydrazonation, cyclization, and reduction . These reactions were used to transform the starting materials into the desired product.Aplicaciones Científicas De Investigación

- Application : 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one hydrochloride exhibits antibacterial and antifungal properties. Researchers are exploring its potential as a novel antimicrobial agent .

- Application : By combining the structure of this compound with other pharmacophores, scientists are investigating its ability to inhibit the NLRP3 inflammasome .

Antimicrobial Activity

Inflammasome Inhibition

Medicinal Chemistry

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which share a similar structure, have a broad range of biological activities . They can interact with various targets such as enzymes, receptors, and proteins, influencing numerous biological processes .

Mode of Action

Imidazole derivatives have been shown to inhibit the proliferation of cancer cells, block cell proliferation cycles leading to cancer cell apoptosis, and induce terminal differentiation of cancer cells . They can also inhibit the activity of enzymes associated with cancer cell proliferation .

Biochemical Pathways

Imidazole derivatives, which share a similar structure, have been shown to influence a variety of biochemical pathways related to their broad range of biological activities .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

Imidazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride involves the reaction of piperidine with ethyl chloroformate to form 3-chloropiperidine. This intermediate is then reacted with sodium azide to form 3-azidopiperidine, which is subsequently reacted with ethyl acetoacetate to form 3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one. The final step involves the addition of hydrochloric acid to the triazole compound to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Ethyl chloroformate", "Sodium azide", "Ethyl acetoacetate", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 3-chloropiperidine.", "3-Chloropiperidine is then reacted with sodium azide in the presence of a copper catalyst to form 3-azidopiperidine.", "3-Azidopiperidine is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydride to form 3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one.", "The final step involves the addition of hydrochloric acid to the triazole compound to form the hydrochloride salt." ] } | |

Número CAS |

1787942-06-6 |

Nombre del producto |

3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |

Fórmula molecular |

C7H13ClN4O |

Peso molecular |

204.66 |

Nombre IUPAC |

3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |

InChI |

InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H |

Clave InChI |

IBEYESJKKLMWSZ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=NNC(=O)N2.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)

![1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517650.png)

![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)

![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)

![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)

![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)

![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)